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Cu(TMHD)2

thermal stability MOCVD precursor selection

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), commonly denoted as Cu(TMHD)2 or Cu(thd)2, is a copper(II) β-diketonate complex with molecular formula C22H38CuO4 and molecular weight 430.1 g/mol. This compound belongs to the TMHD (2,2,6,6-tetramethyl-3,5-heptanedionate) ligand family, characterized by four tert-butyl groups that provide steric shielding around the copper center and the complete absence of β-hydrogens in the ligand backbone.

Molecular Formula C22H38CuO4
Molecular Weight 430.1 g/mol
Cat. No. B13154254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCu(TMHD)2
Molecular FormulaC22H38CuO4
Molecular Weight430.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Cu+2]
InChIInChI=1S/2C11H19O2.Cu/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2
InChIKeyJGMGCTZGOAONPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cu(TMHD)2 Precursor Specifications | Thermal Stability & Vapor Pressure Data for ALD/CVD Copper Deposition


Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), commonly denoted as Cu(TMHD)2 or Cu(thd)2, is a copper(II) β-diketonate complex with molecular formula C22H38CuO4 and molecular weight 430.1 g/mol [1]. This compound belongs to the TMHD (2,2,6,6-tetramethyl-3,5-heptanedionate) ligand family, characterized by four tert-butyl groups that provide steric shielding around the copper center and the complete absence of β-hydrogens in the ligand backbone [2]. These structural features confer exceptional thermal stability up to 447 K (174 °C) without decomposition and enable clean sublimation at approximately 373 K (100 °C) [3][4]. Cu(TMHD)2 is commercially available as a purple to dark blue crystalline powder with a melting point of 198 °C and is supplied in purity grades typically ≥99% for electronic applications [5][1].

Why Cu(TMHD)2 Cannot Be Substituted with Generic Copper β-Diketonates in Vapor Deposition Processes


Copper β-diketonates are not functionally interchangeable precursors for ALD and CVD applications. The substitution of methyl groups with tert-butyl moieties in Cu(TMHD)2 fundamentally alters the metal-ligand bond strength, steric environment, and thermal decomposition pathway compared to simpler analogs such as Cu(acac)2 [1]. Specifically, Cu(TMHD)2 exhibits a stronger Cu–O bond than Cu(acac)2 due to the electron-donating effect of tert-butyl substituents, which enhances thermal stability at elevated processing temperatures [2]. Furthermore, Cu(TMHD)2 is a fluorine-free precursor, whereas fluorinated alternatives such as Cu(hfac)2 introduce risks of HF byproduct formation that can corrode reactor components and contaminate films [3]. The steric shielding provided by the bulky TMHD ligands also prevents oligomerization, a common problem that reduces the effective volatility of less sterically protected β-diketonates [4]. These structural and physicochemical differences translate directly into quantifiable variations in vapor pressure, thermal stability, and deposition behavior that preclude simple one-to-one substitution without process re-optimization.

Cu(TMHD)2 Quantitative Differentiation Evidence: Head-to-Head Comparison with Cu(acac)2 and Fluorinated Analogs


Thermal Stability Advantage: Cu(TMHD)2 Remains Intact to 447 K vs. Cu(acac)2 Decomposition at ~473 K in Oxidizing Environments

Cu(TMHD)2 exhibits superior thermal stability under inert conditions, remaining stable up to 447 K (174 °C) without residual mass loss, as determined by thermogravimetric analysis [1]. In contrast, Cu(acac)2 is reported to remain intact only up to approximately 200 °C (473 K) in inert atmosphere, but begins decomposition at lower temperatures when exposed to oxidizing conditions [2]. The absence of β-hydrogens in the TMHD ligand structure eliminates the β-hydride elimination pathway, a primary thermal decomposition route in other β-diketonates [3].

thermal stability MOCVD precursor selection decomposition temperature

Vapor Pressure Differentiation: Cu(TMHD)2 Exhibits Lower Volatility Than Cu(acac)2, Enabling Higher-Temperature Deposition Windows

The vapor pressure characteristics of Cu(TMHD)2 are quantitatively distinct from Cu(acac)2. According to compiled vapor pressure data, the Antoine equation coefficients (log10 P(Pa) = a − b/T(K)) for Cu(TMHD)2 are a = 37.7, b = −14,392 over the temperature range 362–452 K, compared with a = 24.5, b = −9,603 for Cu(acac)2 over 353–477 K [1]. The standard enthalpy of sublimation (ΔsubH°) for Cu(TMHD)2 was independently determined to be 96 ± 2 kJ mol−1 over 375–435 K via TG-based transpiration technique [2]. The non-isothermal sublimation activation energy was 67 ± 2 kJ mol−1 (Kissinger method) to 93 ± 5 kJ mol−1 (Friedman method) [2].

vapor pressure volatility sublimation enthalpy CVD precursor

Fluorine-Free Composition: Cu(TMHD)2 Eliminates HF Corrosion Risk Inherent to Cu(hfac)2 and Other Fluorinated β-Diketonates

Cu(TMHD)2 contains zero fluorine atoms in its molecular structure (C22H38CuO4), whereas fluorinated copper precursors such as Cu(hfac)2 (copper(II) hexafluoroacetylacetonate) contain multiple C–F bonds [1]. During thermal decomposition, fluorinated β-diketonates can release HF as a corrosive byproduct that etches reactor components and contaminates growing films with fluorine impurities [2]. Cu(TMHD)2 was specifically selected over fluorinated alternatives in multiple studies due to its non-fluorinated ligand composition and greater thermal stability [3].

fluorine-free precursor HF byproduct reactor corrosion film purity

Metal–Oxygen Bond Strength: Cu(TMHD)2 Forms Stronger Cu–O Bonds Than Cu(acac)2 Due to Tert-Butyl Electron-Donating Effects

Density functional theory (DFT) calculations and vibrational spectroscopic analysis demonstrate that the Cu–O bond in Cu(TMHD)2 is stronger than in Cu(acac)2 [1]. Natural Bond Orbital (NBO) analysis and Atoms-in-Molecules (AIM) calculations confirm that the substitution of methyl groups with tert-butyl moieties increases electron density at the oxygen donor atoms, resulting in enhanced metal-ligand bond strength [2]. This stronger bond contributes directly to the observed higher thermal stability of Cu(TMHD)2 [1].

metal-ligand bond strength DFT calculation vibrational spectroscopy ligand field

Sublimation Activation Energy: Cu(TMHD)2 Requires 67–93 kJ mol−1 for Sublimation, Supporting Controlled Vapor Delivery

The kinetics of sublimation for Cu(TMHD)2 have been rigorously quantified using non-isothermal thermogravimetric methods. The sublimation activation energy values determined by Friedman, Kissinger, and Flynn–Wall methods yielded 93 ± 5 kJ mol−1, 67 ± 2 kJ mol−1, and 73 ± 4 kJ mol−1, respectively [1]. Isothermal TG measurements over 375–435 K produced an activation energy of 97 ± 3 kJ mol−1 [1]. A separate study using non-isothermal TGA at different heating rates in N2 streams reported an average apparent activation energy of 85.1 kJ mol−1 for the evaporation process, evaluated by the Ozawa, Kissinger, and Friedman methods [2].

sublimation kinetics activation energy thermogravimetric analysis precursor delivery

Cu(TMHD)2 Optimal Application Scenarios: Where Thermal Stability and Fluorine-Free Chemistry Drive Procurement Decisions


High-Temperature MOCVD of YBa2Cu3O7−δ (YBCO) Superconducting Thin Films

Cu(TMHD)2 is the preferred copper precursor for MOCVD growth of YBa2Cu3O7−δ high-temperature superconductor films, where thermal stability at elevated deposition temperatures (>700 °C substrate temperature) is critical. The compound's stability to 447 K ensures it can be delivered through heated lines without premature decomposition, while its compatibility with co-precursors Y(TMHD)3 and Ba(TDFND)2·tetraglyme enables stoichiometric control in multi-component oxide films [1][2]. The fluorine-free composition of Cu(TMHD)2 is essential for YBCO applications, as fluorine contamination degrades superconducting transition temperatures and critical current densities [3].

Copper Interconnect Metallization via Plasma-Enhanced ALD on Dielectric Surfaces

Cu(TMHD)2 is employed in plasma-enhanced atomic layer deposition (PE-ALD) of copper for advanced interconnect metallization. The compound is stable up to 400 °C and requires H2 plasma or O3 as co-reactants for effective ligand removal [1]. While thermal ALD using Cu(TMHD)2 and H2 alone proceeds very slowly within the self-limiting temperature range, plasma activation enables practical deposition rates on both metallic and dielectric surfaces [2]. The absence of fluorine eliminates the risk of HF-induced etching of low-k dielectric materials commonly used in back-end-of-line (BEOL) interconnect structures [3].

Supercritical CO2-Assisted Deposition (SCFD) of Copper for High-Aspect-Ratio Feature Fill

Cu(TMHD)2 is highly soluble in supercritical CO2 and scCO2/H2 mixtures, enabling its use in supercritical fluid deposition (SCFD) of copper films for high-aspect-ratio trench and via filling [1]. The process yields device-quality copper films with excellent filling capability without the void formation that plagues conventional PVD and CVD methods in sub-0.5 μm features [2]. The combination of high solubility and thermal stability makes Cu(TMHD)2 uniquely suited for SCFD compared to less soluble or less stable copper precursors [1].

Copper Nanoparticle Synthesis via Photodeposition and Thermal Decomposition Routes

Cu(TMHD)2 serves as a molecular precursor for photodeposition of copper nanoparticles using UV excitation (355 nm, ~60 mJ/pulse) [1]. The compound's well-characterized thermal decomposition kinetics (activation energy 85.1 kJ mol−1) enable controlled nanoparticle size and morphology when used in thermal decomposition-based synthesis routes [2]. The fluorine-free composition ensures that the resulting copper nanoparticles are free from halide contamination, a critical requirement for catalytic and electronic applications where surface purity dictates performance [3].

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